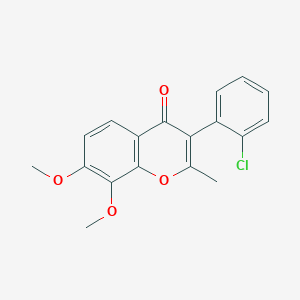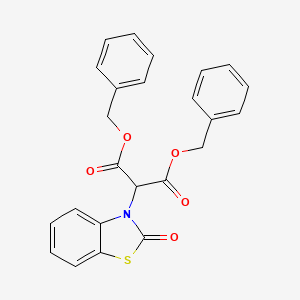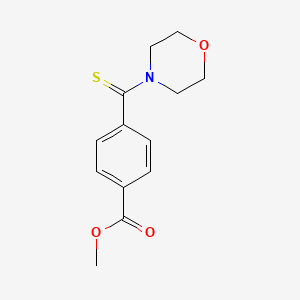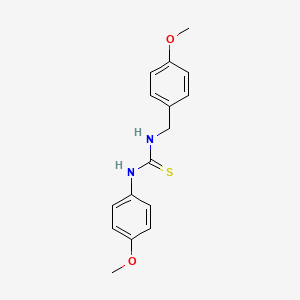![molecular formula C11H14ClNO5S B5816140 2-[2-Chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetic acid](/img/structure/B5816140.png)
2-[2-Chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-Chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a chloro group, a propan-2-ylsulfamoyl group, and a phenoxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-nitrophenol and isopropylamine.
Nitration: The first step involves the nitration of 2-chloro-4-nitrophenol to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst.
Sulfonation: The amino group is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Coupling: The final step involves coupling the sulfonated intermediate with phenoxyacetic acid under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[2-Chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base are used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
科学的研究の応用
2-[2-Chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-[2-Chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth.
類似化合物との比較
Similar Compounds
2-[2-Chloro-4-(methylsulfamoyl)phenoxy]acetic acid: Similar structure but with a methyl group instead of an isopropyl group.
2-[2-Chloro-4-(ethylsulfamoyl)phenoxy]acetic acid: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
2-[2-Chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetic acid is unique due to the presence of the propan-2-ylsulfamoyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
特性
IUPAC Name |
2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO5S/c1-7(2)13-19(16,17)8-3-4-10(9(12)5-8)18-6-11(14)15/h3-5,7,13H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPFSCHDCKZMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B5816061.png)

![N-(2,6-dimethylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5816089.png)


![methyl 4-({[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B5816109.png)

![N-(3-CHLOROPHENYL)-N'-[2-(2-PYRIDYL)ETHYL]THIOUREA](/img/structure/B5816120.png)
![3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5816122.png)

![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5816129.png)

![2-[(cyclobutylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5816133.png)
![methyl {4-[(2-bromobenzoyl)amino]phenyl}acetate](/img/structure/B5816154.png)
